molecular formula C11H8ClNO2 B1608251 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 96600-76-9

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No. B1608251
CAS RN: 96600-76-9
M. Wt: 221.64 g/mol
InChI Key: HXFNBXZHPBNABA-UHFFFAOYSA-N
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Description



  • IUPAC Name : 4-chloro-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde

  • Molecular Formula : C₁₁H₈ClNO₂

  • CAS Number : 96600-76-9

  • Physical Form : Yellow solid

  • Purity : 95%

  • Storage Temperature : Refrigerator





  • Synthesis Analysis



    • The synthesis of this compound involves specific chemical reactions and starting materials. Unfortunately, I don’t have access to specific synthetic routes for this compound.





  • Molecular Structure Analysis



    • The dihydroquinoline moiety is not planar, with a dihedral angle between the two ring planes.

    • An intramolecular C—H O hydrogen bond helps establish the rotational orientation of the carboxyl group.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not available in my current knowledge base.





  • Physical And Chemical Properties Analysis



    • Molecular Weight: 221.64 g/mol

    • In the crystal structure, sheets of molecules are generated by C—H O and C—H Cl hydrogen bonds.

    • Computational chemistry indicates hydrogen-bond energies.

    • Safety and hazards information: This chemical is considered hazardous by OSHA standards.




  • Scientific Research Applications

    • Synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives

      • Application Summary : The compound is used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. These derivatives have been reported to harbor vast therapeutic potential .
      • Methods of Application : The methodology adopted for the synthesis of these derivatives provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
      • Results or Outcomes : The adopted methodology resulted in the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .
    • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3 derivatives

      • Application Summary : The compound is used in the synthesis of new 2-oxo-1,2-dihydroquinoline-3 derivatives. The rationale behind the synthesis of these compounds was driven from the efficacy of tacrine; a drug used against Alzheimer’s Disease .
      • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
      • Results or Outcomes : The specific results or outcomes were not detailed in the source .

    Future Directions



    • Further research could explore its therapeutic potential and derivatization for other less reactive carboxylate species.




    properties

    IUPAC Name

    4-chloro-1-methyl-2-oxoquinoline-3-carbaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H8ClNO2/c1-13-9-5-3-2-4-7(9)10(12)8(6-14)11(13)15/h2-6H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HXFNBXZHPBNABA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=CC=CC=C2C(=C(C1=O)C=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H8ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30382720
    Record name 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30382720
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    221.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

    CAS RN

    96600-76-9
    Record name 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30382720
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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